molecular formula C15H13FN6O B5524245 N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No. B5524245
M. Wt: 312.30 g/mol
InChI Key: OKWACPHDPSXLPR-CAOOACKPSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves several key strategies, including cyclization reactions and the formation of hydrazones. For instance, the design and synthesis of related compounds have been reported, which self-assemble into supramolecular structures with notable organic light-emitting properties (Liu et al., 2008). Additionally, the synthesis of diheterocyclic compounds based on 2-thioacetohydrazide derivatives showcases the versatility of this scaffold in generating a wide array of chemical entities (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure and characterization of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been extensively studied, including their crystal structure, spectroscopic properties, and computational analysis. For example, the crystal structure and spectroscopic characterization of a novel pyrimidine derivative highlight the complex molecular interactions and structural features of these compounds (Lahmidi et al., 2019).

Chemical Reactions and Properties

1,2,4-Triazolo[1,5-a]pyrimidines participate in a variety of chemical reactions, leading to diverse derivatives with different functional groups. This adaptability is showcased through the synthesis of compounds with fungicidal activities, demonstrating the potential of these molecules in agrochemical applications (Chen et al., 2009). Furthermore, the ability to undergo transformations into amide derivatives or interact with different reagents underscores the chemical versatility of this scaffold (Cong et al., 2014).

Physical Properties Analysis

The physical properties of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, such as their crystalline structure and solubility, play a significant role in their application potential. Investigations into the molecular structure of related compounds in different crystal environments have provided insights into the impact of solvation and molecular interactions on their physical properties (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, are influenced by their molecular structure. The synthesis and study of various derivatives have shed light on the chemical behavior of these compounds under different conditions, offering a pathway to designing molecules with desired chemical properties (Kumar et al., 2009).

Scientific Research Applications

Anticonvulsant and Antidepressant Activities

Research on pyrido[2,3-d]pyrimidine derivatives, closely related to the specified compound, has demonstrated potential anticonvulsant and antidepressant activities. These compounds have shown significant effects in models for maximal electroshock test, forced swimming test, and tail suspension test in mice, indicating their relevance in the development of new therapeutic agents for neurological disorders (Zhang et al., 2016).

Organic Light-Emitting Properties

The molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with blue organic light-emitting properties has been reported. This highlights the compound's potential applications in the development of new materials for organic electronics and photonics (Liu et al., 2008).

Fungicidal Activities

New acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized for agrochemical purposes, showing higher fungicidal activity against Rhizoctonia solani compared to commercial carbendazim. This research suggests the compound's utility in agricultural chemistry for the development of novel fungicides with broad-spectrum activities (Chen et al., 2009).

Antimicrobial Activity

Certain new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and tested for their in vitro antibacterial and antifungal activities, showing comparable results with those of ampicillin and fluconazole reference drugs. This indicates the compound's potential in the development of new antimicrobial agents (Mostafa et al., 2008).

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c1-9-7-10(2)22-15(18-9)19-13(21-22)14(23)20-17-8-11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,20,23)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWACPHDPSXLPR-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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